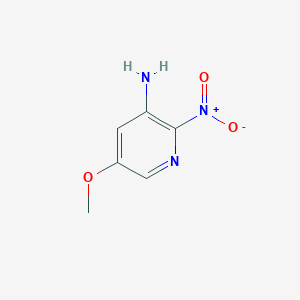

5-Methoxy-2-nitropyridin-3-amine

説明

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are cornerstones of modern organic and medicinal chemistry. researchgate.netnih.gov The pyridine scaffold is a "privileged structure" in drug design, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals. mdpi.comnih.gov Its prevalence is due to the unique electronic properties conferred by the nitrogen atom, which creates a dipole moment and influences the ring's reactivity. numberanalytics.com This allows pyridine derivatives to engage in various interactions with biological targets like enzymes and proteins. researchgate.net

The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune a molecule's pharmacological and physical properties. nih.govopenaccessjournals.com Consequently, pyridine derivatives have found application as anticonvulsants, anti-inflammatory agents, antimicrobials, and antitumor drugs. wisdomlib.org Beyond medicine, they are crucial in materials science for creating conducting polymers and luminescent materials, and they serve as essential ligands and catalysts in organic synthesis. nih.govnumberanalytics.com

Overview of Nitropyridines and Their Chemical Relevance

Nitropyridines are pyridine derivatives that contain one or more nitro (–NO₂) groups. These compounds are highly valuable synthetic intermediates in organic chemistry. mdpi.comnih.gov The nitro group is a strong electron-withdrawing group, which significantly impacts the reactivity of the pyridine ring. This deactivation makes electrophilic aromatic substitution more difficult compared to pyridine itself, often requiring harsh conditions. wikipedia.org However, it greatly facilitates nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. wikipedia.org

The synthetic utility of nitropyridines stems from the nitro group's ability to be transformed into a wide range of other functional groups. mdpi.com Most notably, it can be readily reduced to an amino (–NH₂) group, which is a key step in the synthesis of many complex molecules and biologically active compounds. acs.org This makes nitropyridines crucial precursors for creating amino-pyridines, which are themselves important building blocks. mdpi.comacs.org Furthermore, nitropyridines themselves can exhibit biological activity and are explored as potential therapeutic agents. nih.gov

Positional Isomerism and Functional Group Influence in Substituted Pyridines

The specific placement of functional groups on the pyridine ring, known as positional isomerism, has a profound effect on the molecule's properties and reactivity. openaccessjournals.commdpi.com The nitrogen atom in pyridine makes the ring electron-deficient, particularly at the 2, 4, and 6 positions. wikipedia.org The introduction of substituents alters this electron distribution.

Electron-Donating Groups (EDGs): Groups like amino (–NH₂) and methoxy (B1213986) (–OCH₃) are activating groups. They increase the electron density of the ring, making it more susceptible to electrophilic attack. pearson.com They typically direct incoming electrophiles to the ortho and para positions relative to themselves.

Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂) are deactivating groups. They decrease the ring's electron density, making electrophilic substitution more difficult and directing it to meta positions. pearson.com Conversely, they activate the ring for nucleophilic substitution. wikipedia.org

The interplay between these groups in a polysubstituted pyridine, such as 5-Methoxy-2-nitropyridin-3-amine, creates a complex reactivity profile. The methoxy and amino groups activate the ring, while the nitro group deactivates it. The ultimate reactivity and regioselectivity of any reaction would depend on the specific reaction conditions and the combined electronic and steric influences of all three substituents. ekb.eg

Contextualization of 5-Methoxy-2-nitropyridin-3-amine within Heterocyclic Chemistry

5-Methoxy-2-nitropyridin-3-amine is a highly functionalized pyridine derivative. Its structure is defined by the specific arrangement of its three substituents: a nitro group at position 2, an amine group at position 3, and a methoxy group at position 5.

This particular arrangement places it within the class of substituted 2-nitropyridines. The nitro group at the 2-position strongly influences the molecule's electronic character, making the ring electron-poor and activating it for potential nucleophilic attack. The presence of two electron-donating groups—an amine at position 3 and a methoxy at position 5—counteracts this effect to some extent by feeding electron density into the aromatic system.

The compound serves as a potential building block in the synthesis of more complex heterocyclic systems. The amino group can be readily diazotized or acylated, and the nitro group can be reduced to an amine, opening pathways to fused-ring systems like imidazo[1,2-a]pyridines or other biologically relevant scaffolds. nih.govntnu.no The unique substitution pattern, combining activating and deactivating groups, makes 5-Methoxy-2-nitropyridin-3-amine a sophisticated tool for synthetic chemists exploring novel molecular architectures.

Chemical Properties of 5-Methoxy-2-nitropyridin-3-amine

| Property | Value |

|---|---|

| CAS Number | 1476730-34-3 |

| Molecular Formula | C₆H₇N₃O₃ |

| IUPAC Name | 5-methoxy-2-nitropyridin-3-amine |

Data sourced from available chemical databases. fluorochem.co.uksigmaaldrich.combldpharm.com

Structure

3D Structure

特性

IUPAC Name |

5-methoxy-2-nitropyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-4-2-5(7)6(8-3-4)9(10)11/h2-3H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNPJOKVOOPOLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 5 Methoxy 2 Nitropyridin 3 Amine

Established Synthetic Pathways for 5-Methoxy-2-nitropyridin-3-amine

The synthesis of 5-Methoxy-2-nitropyridin-3-amine is not a trivial process and typically involves a carefully orchestrated sequence of reactions to install the desired substituents at the correct positions on the pyridine (B92270) ring. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, dictates its reactivity towards electrophilic and nucleophilic reagents. beilstein-journals.orgwikipedia.org

Multi-Step Synthesis from Accessible Pyridine Precursors

The construction of 5-Methoxy-2-nitropyridin-3-amine generally commences with simpler, commercially available pyridine derivatives. A common strategy involves a series of functional group interconversions, including nitration, halogenation, nucleophilic substitution, methoxylation, and reduction. google.comnih.gov

Direct nitration of the pyridine ring is often challenging due to the deactivating effect of the nitrogen atom, which can also be protonated under the strongly acidic conditions typically used for nitration. wikipedia.orgntnu.no However, the presence of activating groups, such as an amino group, can facilitate this electrophilic substitution.

Nitration of 2-aminopyridine (B139424), for instance, primarily yields 2-amino-5-nitropyridine (B18323), with 2-amino-3-nitropyridine (B1266227) as a minor product. prepchem.comsapub.orgorgsyn.org The regioselectivity is influenced by factors such as steric hindrance and the electronic effects of the amino group. sapub.org The reaction conditions, including temperature and the specific nitrating agent (e.g., a mixture of nitric and sulfuric acid), play a crucial role in the product distribution. sapub.orgnjit.edu For example, at lower temperatures, the kinetic product, 2-nitraminopyridine, can be formed, which can then rearrange to the thermodynamically more stable ring-nitrated products at higher temperatures. sapub.org

Alternatively, starting with 2-nitropyridine, which is less reactive towards electrophilic substitution, functionalization relies on other strategies. The nitro group itself is a powerful electron-withdrawing group, further deactivating the ring towards electrophiles but activating it for nucleophilic attack. wikipedia.org

Some modern methods for nitration include the use of reagents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) or dinitrogen pentoxide (N₂O₅) to achieve nitration under milder conditions. wikipedia.orgntnu.no The use of a directing group, such as an N-sulfonyl group, has also been shown to enable selective C3–H nitration of 2-aminopyridines. rsc.org

Halogenated pyridines are versatile intermediates in the synthesis of functionalized derivatives. Direct halogenation of pyridine requires harsh conditions. nih.govdavuniversity.org However, the presence of activating groups can facilitate the reaction. For example, 2-aminopyridine can be brominated to afford 2-amino-5-bromopyridine. orgsyn.org This halogenated intermediate can then undergo nitration to introduce the nitro group. orgsyn.org

The halogen atom, being a good leaving group, can then be displaced by a nucleophile. wikipedia.org This nucleophilic aromatic substitution (SNAr) is a key step in many synthetic routes. For instance, a chloro substituent can be displaced by a methoxy (B1213986) group using sodium methoxide (B1231860). google.comchemicalbook.com The reactivity of halopyridines towards nucleophilic substitution is generally in the order of γ > α >> β positions. davuniversity.org The presence of electron-withdrawing groups, such as a nitro group, significantly enhances the rate of these substitution reactions. davuniversity.org

Recent advancements have focused on developing more selective halogenation methods, including the use of designed phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide nucleophile. nih.gov

The introduction of the methoxy group is typically achieved through a nucleophilic substitution reaction where a suitable leaving group, often a halogen, is displaced by a methoxide source, such as sodium methoxide in methanol (B129727). google.comchemicalbook.com For example, 2-chloro-5-nitropyridine (B43025) can be converted to 2-methoxy-5-nitropyridine (B154726). google.com

Amination, the introduction of an amino group, can be accomplished through various methods. The historic Chichibabin reaction allows for the direct amination of pyridine at the 2-position using sodium amide. scribd.comresearchgate.net However, for the synthesis of 5-Methoxy-2-nitropyridin-3-amine, a more common approach is the reduction of a nitro group that is already in the desired position.

Alternatively, amination can be achieved via nucleophilic aromatic substitution of a halogen with an amine. researchgate.net Modern protocols have also been developed for the amination of methoxypyridines using sodium hydride in the presence of lithium iodide. researchgate.net

The final step in many synthetic sequences leading to aminopyridine derivatives is the reduction of a nitro group. acs.org This transformation is crucial for obtaining the target 5-Methoxy-2-nitropyridin-3-amine from a precursor like 5-methoxy-2,3-dinitropyridine or a related nitro-substituted intermediate.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a common and efficient method. nih.govgoogle.com Other reducing systems include metals in acidic media (e.g., tin or iron in hydrochloric acid) or stannous chloride. orgsyn.org The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. google.com For example, trichlorosilane (B8805176) in the presence of an organic base has been reported as a chemoselective reducing agent for nitro groups. google.com

The reduction of a nitro group typically proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. acs.org

Regioselective Functionalization Techniques

Achieving the desired substitution pattern on the pyridine ring is a central challenge in the synthesis of complex molecules like 5-Methoxy-2-nitropyridin-3-amine. Regioselective functionalization techniques are therefore of paramount importance.

The inherent electronic properties of the pyridine ring direct electrophilic substitutions to the 3-position and nucleophilic substitutions to the 2- and 4-positions. wikipedia.org However, these inherent selectivities can be modulated by the presence of other substituents. Electron-donating groups generally direct incoming electrophiles to the ortho and para positions relative to themselves, while electron-withdrawing groups direct them to the meta position. nih.gov

The use of directing groups is a powerful strategy to control regioselectivity. For instance, pyridine N-oxides can be used to direct functionalization to the C2 and C4 positions. beilstein-journals.orgresearchgate.net After the desired functionalization, the N-oxide can be removed by reduction. wikipedia.org

Recent research has focused on the development of catalytic methods for regioselective C-H functionalization, which avoids the need for pre-functionalized substrates. nih.govnih.gov For example, palladium-catalyzed C-H arylation of pyridines has been shown to be highly regioselective, with the outcome influenced by electronic effects and the choice of ligands. nih.gov Similarly, iridium-Lewis acid bifunctional catalysts have been developed for the meta-selective C-H borylation of pyridines. snnu.edu.cn

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic systems. wikipedia.org This strategy employs a directing metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org For pyridine systems, O-carbamates are particularly effective DMGs. acs.orgacs.org

The general mechanism involves the interaction of the DMG with an alkyllithium compound, which leads to the deprotonation of the ring at the nearest ortho-position to form an aryllithium intermediate. wikipedia.org This intermediate then reacts with an electrophile to introduce a substituent at the desired position. wikipedia.org

A combined Directed ortho-Metalation–Halogen Dance (DoM-HD) sequence has been developed as an efficient route to trisubstituted pyridyl O-carbamates. acs.orgthieme-connect.com This one-pot process can be extended through a second halogen dance to furnish highly functionalized tetrasubstituted pyridines. acs.org For instance, treatment of pyridyl O-carbamates with lithium amide bases like LDA or LiTMP can induce a halogen dance, where a halogen atom migrates, allowing for subsequent functionalization at a different position. acs.org This methodology provides access to diverse substituted pyridines that are otherwise difficult to prepare. thieme-connect.com

Vicarious Nucleophilic Substitution of Hydrogen (VNS) for Pyridine Systems

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a nucleophile displaces a hydrogen atom instead of a traditional leaving group like a halogen. wikipedia.org This reaction is particularly effective for electron-deficient aromatic systems, such as nitropyridines. wikipedia.orgorganic-chemistry.org The VNS mechanism involves the addition of a carbanion, which contains a leaving group at the nucleophilic center, to the aromatic ring. organic-chemistry.org This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. acs.org

Electrophilic nitropyridines react with sulfonyl-stabilized carbanions to yield C–H alkylation products through VNS. acs.org The reaction proceeds through the formation of a Meisenheimer-type adduct, followed by the elimination of sulfinic acid. acs.org For substituted nitropyridines, the position of substitution is typically ortho or para to the nitro group. organic-chemistry.org For example, 3-nitropyridine (B142982) can be selectively aminated in the para-position to the nitro group using reagents like hydroxylamine or 4-amino-1,2,4-triazole (B31798) in a VNS reaction, yielding 2-amino-5-nitropyridine. ntnu.no This selectivity is a key advantage over other methods that might produce a mixture of isomers. ntnu.no

Advanced Synthetic Approaches

Modern organic synthesis has seen the advent of technologies and methodologies that offer enhanced efficiency, safety, and control over reaction outcomes.

Microreactor Technologies in Pyridine Synthesis

Continuous-flow microreactor technology offers significant advantages for chemical processes, especially for hazardous reactions like nitration. researchgate.net These benefits include superior mixing, high heat and mass transfer efficiency, small reactant volumes, and short residence times, which contribute to improved safety and process control. researchgate.netbme.hu

The nitration of pyridine derivatives has been successfully implemented in microreactors. For example, the nitration of pyridine N-oxide at elevated temperatures (~120 °C) in a microreactor resulted in a 78% yield, an improvement over the 72% yield from the conventional batch process. beilstein-journals.org Similarly, a two-step continuous flow synthesis of 4-nitropyridine (B72724) has been developed. acs.org These examples highlight the potential of microreactors to provide safer and more efficient routes for the synthesis of nitropyridine intermediates. researchgate.netbeilstein-journals.org

Three-Component Ring Transformations (TCRT) for Nitropyridine Scaffolds

Three-component ring transformations (TCRT) represent a powerful "scrap and build" strategy for synthesizing highly functionalized cyclic compounds that are often inaccessible by other means. nih.gov This approach is particularly useful for constructing nitropyridine frameworks. In a typical TCRT for nitropyridines, a substrate like 1-methyl-3,5-dinitro-2-pyridone reacts with a ketone and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). nih.govacs.org The dinitropyridone serves as a synthetic equivalent of the unstable nitromalonaldehyde. kochi-tech.ac.jp

This method facilitates the synthesis of 2-substituted or 2,3-disubstituted 5-nitropyridines. acs.org The choice of ketone and nitrogen source allows for the introduction of various substituents onto the nitropyridine ring. For example, using different aryl ketones allows for the synthesis of a range of 2-arylated-5-nitropyridines in good to excellent yields. kochi-tech.ac.jp The use of solid ammonium acetate instead of gaseous ammonia makes the process more practical and user-friendly. acs.org

Green Chemistry Principles in the Preparation of 5-Methoxy-2-nitropyridin-3-amine Analogues

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in In pyridine synthesis, this includes the use of eco-friendly reagents, solvent-free reactions, microwave-assisted synthesis, and biocatalysts. ijarsct.co.innumberanalytics.com

One-pot multicomponent reactions (MCRs) are inherently green due to their atom economy, reduced reaction times, and lower waste generation. nih.govbohrium.com The synthesis of pyridine derivatives via MCRs can be performed under various green conditions, such as using microwave irradiation, which often leads to excellent yields in short reaction times. nih.gov For example, a one-pot, four-component reaction to produce pyridine derivatives under microwave irradiation resulted in yields of 82-94% within 2-7 minutes. nih.gov Other green approaches include solvent-free reactions using catalysts like triethylamine (B128534) or reactions in aqueous media. bohrium.comrsc.org A patent for the preparation of 2-methoxy-5-aminopyridine describes a process with advantages such as mild reaction conditions and fewer waste products, aligning with green chemistry principles. google.com

Optimization of Reaction Parameters and Yields in 5-Methoxy-2-nitropyridin-3-amine Synthesis

The optimization of reaction conditions is crucial for maximizing product yield and purity. In the synthesis of 5-Methoxy-2-nitropyridin-3-amine and its precursors, several parameters such as temperature, reaction time, and reagent stoichiometry are key levers.

In the synthesis of 2-methoxy-5-nitropyridine from 2-chloro-5-nitropyridine, a key precursor, reaction conditions have been optimized. One patented method involves reacting 2-chloro-5-nitropyridine with sodium methylate in methanol under reflux for one to two hours, achieving yields of 95-96%. google.com The subsequent reduction of 2-methoxy-5-nitropyridine to 2-methoxy-5-aminopyridine using a Pd/C catalyst has also been optimized, with variations in catalyst loading, temperature, and reaction time affecting the yield, which can reach up to 92.55%. google.com

The table below shows data from different optimization experiments for the synthesis of 2-methoxy-5-nitropyridine.

| Precursor | Reagent | Solvent | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-chloro-5-nitropyridine | sodium methylate (1.2 eq) | methanol | reflux | 1 hr | 96.49% | google.com |

| 2-chloro-5-nitropyridine | sodium methylate (1.4 eq) | methanol | reflux | 2 hr | 95.36% | google.com |

Similarly, the reduction step to form the corresponding amine has been subject to optimization, as detailed in Table 2.

| Precursor | Catalyst | Solvent | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-methoxy-5-nitropyridine | 10% Pd/C | methanol | 60°C, 0.01MP H₂ | 1 hr | 92.55% | google.com |

| 2-methoxy-5-nitropyridine | 10% Pd/C | methanol | 62°C, 0.01MP H₂ | 1.5 hr | 92.03% | google.com |

| 2-Chloro-3-methoxy-5-nitropyridine | Stannous chloride | conc. HCl | Steam bath | 30 min | 91% | prepchem.com |

In three-component ring transformations, the amount of ammonium acetate used can significantly affect the product distribution and yield. For instance, in the synthesis of 2-arylated-5-nitropyridines, using 3 equivalents of ammonium acetate gave the desired product in only 19% yield, demonstrating the sensitivity of the reaction to parameter changes. kochi-tech.ac.jp

Reactivity and Derivatization Studies of 5 Methoxy 2 Nitropyridin 3 Amine

Electrophilic Aromatic Substitution Reactivity of the Pyridine (B92270) Ring System

The pyridine ring, an electron-deficient aromatic system, is generally resistant to electrophilic aromatic substitution. ntnu.no The presence of the strongly activating amino and methoxy (B1213986) groups, alongside the deactivating nitro group, creates a complex reactivity pattern. The electron-rich nature of the pyridine ring in derivatives like 5-Iodo-6-methoxy-3-nitropyridin-2-amine allows it to participate in electrophilic aromatic substitution, although steric hindrance can play a significant role in the reaction's outcome.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a key feature of the chemistry of nitropyridines, often facilitated by the electron-withdrawing nature of the nitro group.

Reactivity at the Methoxy Group

The methoxy group in nitropyridine derivatives can be susceptible to nucleophilic substitution. In the case of 2-methoxy-5-nitropyridine (B154726), reaction with secondary amines such as morpholine, piperidine, and pyrrolidine (B122466) in an aqueous solution leads to the substitution of the methoxy group. researchgate.net The reaction proceeds via a standard SNAr mechanism, where the first step, the nucleophilic attack, is rate-determining. researchgate.net Theoretical calculations have confirmed that the C-2 carbon is the most electrophilic center in both 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine. researchgate.net Similarly, in the synthesis of omeprazole, a nucleophilic substitution of a methoxy group for a nitro group is a key step. google.com The reactivity of the methoxy group is also highlighted in the reaction of 4-methoxy-3-nitropyridine (B17402) with the dimethyl malonate anion, where substitution of the methoxy group occurs. ntnu.no

Reactivity at the Nitro Group

The nitro group is a primary site for nucleophilic attack in many reactions involving nitropyridines. In the synthesis of various bioactive molecules, the nitro group of nitropyridine precursors is often displaced by nucleophiles. For instance, in the synthesis of Janus kinase 2 (JAK2) inhibitors, the activated chlorine atom in 2-chloro-5-methyl-3-nitropyridine (B188117) is substituted by secondary amines. nih.govmdpi.com Similarly, the synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors involves the successive substitution of both chlorine atoms in 2,6-dichloro-3-nitropyridine (B41883) with aryl and aminoethylamine fragments. nih.govmdpi.com

The vicarious nucleophilic substitution (VNS) of hydrogen is another important reaction pathway for nitropyridines. researchgate.net This method allows for the introduction of various substituents onto the pyridine ring. For example, substituted 3-nitropyridines have been used to synthesize semicarbazide-sensitive amine oxidase (SSAO) inhibitors through a VNS reaction with methyl chloroacetate. nih.govmdpi.com

| Precursor | Reagent | Product | Application |

| 2-Chloro-5-methyl-3-nitropyridine | Secondary amines | Substituted 3-aminopyridines | JAK2 inhibitors nih.govmdpi.com |

| 2,6-Dichloro-3-nitropyridine | Aryl and aminoethylamine fragments | Substituted pyridines | GSK3 inhibitors nih.govmdpi.com |

| Substituted 3-nitropyridines | Methyl chloroacetate | Substituted pyridines | SSAO inhibitors nih.govmdpi.com |

Nucleophilic Attack at the Amino Group

The amino group in 5-Methoxy-2-nitropyridin-3-amine can also be a site for nucleophilic attack, particularly in reactions leading to the formation of fused heterocyclic systems. For example, the synthesis of 3,6-diazaphenothiazines involves the reaction of sodium 3-amino-2-pyridinethiolate with 4-chloro-3-nitropyridine, where the amino group of the former acts as a nucleophile. nih.gov In another instance, the synthesis of potent JAK2 inhibitors involves coupling carboxylic acids with aromatic amines, where the amino group of the amine attacks the carbonyl carbon. nih.govmdpi.com Furthermore, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to unexpected nitro-group migration products in addition to the expected nucleophilic substitution products. researchgate.net

Reduction Reactions of the Nitro Moiety

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds, as it provides a route to highly functionalized amines. jsynthchem.com

Selective Reduction to Amino Group

The selective reduction of the nitro group in the presence of other functional groups is a crucial step in many synthetic sequences. Several methods have been developed for this purpose. A novel system using sodium borohydride (B1222165) (NaBH₄) in the presence of Ni(PPh₃)₄ as a transition metal complex has been shown to effectively reduce nitro compounds to their corresponding amines in an ethanol (B145695) solvent. jsynthchem.com This method is advantageous as it is selective for the nitro group and does not affect carbonyl groups. jsynthchem.com

Another approach involves the use of BF₃·SMe₂. While this reagent can cause demethylation of methoxy-bearing substrates, it is also highly selective for the reduction of nitropyridines. diva-portal.org In some cases, this reduction can be accompanied by a C-S bond formation cascade. diva-portal.org The reduction of the nitro group in substituted 3-nitropyridines is a key step in the synthesis of semicarbazide-sensitive amine oxidase (SSAO) inhibitors, proceeding in quantitative yield. nih.govmdpi.com

| Reagent | Substrate | Product | Key Features |

| NaBH₄ / Ni(PPh₃)₄ | Nitroaromatic compounds | Aromatic amines | Selective for nitro group over carbonyls jsynthchem.com |

| BF₃·SMe₂ | Nitropyridines | Aminopyridines | Highly selective for nitropyridines, can have side reactions diva-portal.org |

| Not specified | Substituted 3-nitropyridines | Substituted aminopyridines | Quantitative yield in SSAO inhibitor synthesis nih.govmdpi.com |

Partial Reduction Products and Their Transformations

The selective reduction of the nitro group in nitroaromatic compounds is a critical transformation in organic synthesis, providing access to valuable intermediates such as hydroxylamines and amines. mdpi.comresearchgate.net In the context of 5-Methoxy-2-nitropyridin-3-amine, the partial reduction of the 2-nitro group can lead to the formation of 5-methoxy-2-hydroxylaminopyridin-3-amine or further to 5-methoxy-pyridine-2,3-diamine.

Catalytic hydrogenation is a common method for the reduction of nitro groups. mdpi.comunimi.it The choice of catalyst, solvent, and reaction conditions is crucial for achieving partial reduction to the hydroxylamine (B1172632) intermediate without proceeding to the fully reduced amine. For instance, the catalytic reduction of 2-methyl-5-nitropyridine (B155877) can yield either N-(6-methylpyridin-3-yl)hydroxylamine or 3-amino-6-methylpyridine depending on the conditions. google.com Similarly, partial reduction of (3-nitropyridin-2-yl)malonate has been achieved through catalytic hydrogenation over palladium-on-carbon. thieme-connect.de These examples suggest that a carefully controlled catalytic hydrogenation of 5-Methoxy-2-nitropyridin-3-amine could selectively produce the corresponding hydroxylamine.

The resulting hydroxylamine derivatives are versatile intermediates. They can be further reduced to the corresponding diamine or participate in cyclization reactions. For example, the reduction of the nitro group in 2-amino-4-methyl-5-nitropyridine (B42881) is a key step in the synthesis of bioactive molecules, often followed by cyclization reactions. nih.gov

Below is a table summarizing potential reduction products and their subsequent transformations.

| Starting Material | Reduction Conditions (Illustrative) | Partial Reduction Product | Potential Subsequent Transformations |

| 5-Methoxy-2-nitropyridin-3-amine | Catalytic Hydrogenation (e.g., Pd/C, controlled) | 5-Methoxy-2-hydroxylaminopyridin-3-amine | Further reduction to diamine, Cyclization reactions |

| 5-Methoxy-2-nitropyridin-3-amine | Catalytic Hydrogenation (e.g., Pd/C, full) | 5-Methoxy-pyridine-2,3-diamine | Formation of fused heterocyclic systems (e.g., imidazopyridines) |

Oxidation Reactions of the Methoxy and Amino Groups

The oxidation of the methoxy and amino groups on the 5-Methoxy-2-nitropyridin-3-amine ring presents pathways to further functionalized derivatives.

The oxidation of aminopyridines can lead to various products depending on the oxidant and reaction conditions. For example, the oxidation of 3-aminopyridine (B143674) with peroxomonosulfuric acid has been shown to yield 3,3′-azoxypyridine. researchgate.netchemicalbook.com This reaction proceeds via a nucleophilic attack of the amino nitrogen on the peroxy acid. researchgate.net Applying similar conditions to 5-Methoxy-2-nitropyridin-3-amine could potentially lead to the formation of the corresponding azoxy compound. The presence of the electron-withdrawing nitro group might influence the reactivity of the amino group towards oxidation.

The methoxy group on the pyridine ring can also be a site for oxidation. While direct oxidation of the methoxy group to a carbonyl or hydroxyl group can be challenging, a common transformation is the oxidation of the pyridine nitrogen to an N-oxide. For instance, 4-methoxypyridine (B45360) can be oxidized to 4-methoxypyridine N-oxide using reagents like hydrogen peroxide in acetic acid. researchgate.netchemicalbook.com This N-oxide functionality can then influence the reactivity of the ring in subsequent reactions. The oxidation of 5-Methoxy-2-nitropyridin-3-amine could potentially form the corresponding N-oxide, which is a valuable intermediate in medicinal chemistry. chemicalbook.comfishersci.co.uk

The table below outlines possible oxidation reactions.

| Functional Group | Oxidizing Agent (Example) | Potential Product |

| Amino Group | Peroxomonosulfuric Acid | Corresponding azoxy derivative |

| Pyridine Nitrogen | Hydrogen Peroxide / Acetic Acid | 5-Methoxy-2-nitropyridin-3-amine N-oxide |

Cross-Coupling Methodologies Involving 5-Methoxy-2-nitropyridin-3-amine Derivatives

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 5-Methoxy-2-nitropyridin-3-amine to be utilized in such reactions, it typically requires prior conversion of one of its functional groups into a suitable coupling partner, most commonly a halide. The amino group can be converted to a halide via diazotization followed by a Sandmeyer-type reaction. The resulting halo-nitropyridine can then participate in various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. grafiati.com A halogenated derivative of 5-Methoxy-2-nitropyridin-3-amine, such as 3-bromo-5-methoxy-2-nitropyridine, would be an ideal substrate for Suzuki coupling. For instance, 2,6-dichloro-3-nitropyridine has been successfully used in Suzuki coupling reactions to introduce aryl groups onto the pyridine ring. nih.gov This suggests that a variety of aryl and heteroaryl groups could be introduced at the 3-position of the pyridine ring of the title compound's derivative.

| Substrate (Derivative) | Coupling Partner | Catalyst System (Example) | Product |

| 3-Bromo-5-methoxy-2-nitropyridine | Arylboronic acid | Pd(PPh₃)₄ / Base | 3-Aryl-5-methoxy-2-nitropyridine |

| 3-Bromo-5-methoxy-2-nitropyridine | Vinylboronic acid | Pd(OAc)₂ / Ligand / Base | 5-Methoxy-2-nitro-3-vinylpyridine |

Heck Reaction Applications

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. uwindsor.ca A halo-derivative of 5-Methoxy-2-nitropyridin-3-amine could be coupled with various alkenes to introduce vinyl groups or more complex unsaturated moieties. The intramolecular Heck reaction is also a powerful tool for constructing cyclic and heterocyclic systems. chim.it For example, a derivative of our title compound with a suitably positioned alkene could undergo intramolecular Heck cyclization to form fused ring systems.

| Substrate (Derivative) | Coupling Partner | Catalyst System (Example) | Product |

| 3-Bromo-5-methoxy-2-nitropyridine | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ / Base | 5-Methoxy-2-nitro-3-styrylpyridine |

| Intramolecular Substrate | - | Pd(OAc)₂ / Ligand / Base | Fused heterocyclic system |

Stille Reaction and Related Transformations

The Stille reaction involves the coupling of an organic halide with an organotin compound, catalyzed by palladium. wikipedia.orgscribd.com This reaction is known for its tolerance of a wide range of functional groups, making it suitable for complex molecules. uwindsor.ca A halogenated derivative of 5-Methoxy-2-nitropyridin-3-amine could be coupled with various organostannanes to introduce alkyl, vinyl, or aryl groups.

| Substrate (Derivative) | Coupling Partner | Catalyst System (Example) | Product |

| 3-Iodo-5-methoxy-2-nitropyridine | Aryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | 3-Aryl-5-methoxy-2-nitropyridine |

| 3-Iodo-5-methoxy-2-nitropyridine | Vinyl-Sn(n-Bu)₃ | PdCl₂(PPh₃)₂ | 5-Methoxy-2-nitro-3-vinylpyridine |

Ring Transformations and Cyclization Reactions Utilizing 5-Methoxy-2-nitropyridin-3-amine

The electron-deficient nature of the nitropyridine ring makes it susceptible to nucleophilic attack, which can lead to ring transformations or cyclization reactions. chim.it

One approach to ring transformation involves the reaction of highly electron-deficient pyridones, such as 1-methyl-3,5-dinitro-2-pyridone, with ketones in the presence of an ammonium (B1175870) source. nih.gov These three-component reactions can lead to the formation of various substituted nitropyridines. acs.orgkochi-tech.ac.jp While 5-Methoxy-2-nitropyridin-3-amine itself is not a pyridone, its electron-deficient character suggests that under certain conditions, it could undergo ring-opening and subsequent rearrangement in the presence of strong nucleophiles.

More directly, the functional groups of 5-Methoxy-2-nitropyridin-3-amine and its derivatives can be utilized in cyclization reactions to form fused heterocyclic systems. For example, the reduction of the nitro group to an amine, followed by reaction with a suitable dielectrophile, can lead to the formation of imidazo[4,5-b]pyridines. researchgate.net Another example is the oxidative cyclization of 1-(5-nitropyridin-2-yl)guanidine, which affords a triazolo[1,5-a]pyridin-2-amine. bohrium.com This suggests that derivatization of the 3-amino group of 5-Methoxy-2-nitropyridin-3-amine into a guanidine, followed by oxidative cyclization, could be a viable route to novel fused heterocycles.

The table below summarizes some potential cyclization reactions.

| Derivative of 5-Methoxy-2-nitropyridin-3-amine | Reaction Type | Resulting Heterocyclic System |

| 5-Methoxy-pyridine-2,3-diamine | Condensation with a carboxylic acid or equivalent | Imidazo[4,5-b]pyridine |

| 1-(5-Methoxy-2-nitropyridin-3-yl)guanidine | Oxidative Cyclization | Triazolo[1,5-a]pyridine |

Formation of Fused Heterocyclic Systems (e.g., Imidazopyridines, Indoles)

The structure of 5-Methoxy-2-nitropyridin-3-amine, containing vicinal amino and nitro groups, is an ideal precursor for the synthesis of fused bicyclic heteroaromatics, most notably imidazo[4,5-b]pyridines. The general and most effective strategy involves the chemical reduction of the nitro group at the C-2 position. nih.gov

This reduction transforms the starting material into the highly reactive and often unstable 5-methoxypyridine-2,3-diamine. nih.gov This intermediate is not typically isolated but is immediately subjected to a cyclization reaction with a suitable one-carbon synthon. nih.gov For example, reaction of the in situ generated diamine with reagents like carbon disulfide (CS₂) or various aldehydes leads to the formation of the corresponding fused imidazole (B134444) ring. nih.govresearchgate.net

A well-established synthetic route that exemplifies this transformation is the reduction of a similar compound, 6-methoxy-3-nitropyridin-2-amine, using a palladium-on-carbon catalyst under a hydrogen atmosphere to yield 6-methoxypyridine-2,3-diamine. This diamine is then treated with carbon disulfide and potassium hydroxide (B78521) to form the imidazo[4,5-b]pyridine-2-thiol derivative. nih.gov A similar pathway is expected for 5-Methoxy-2-nitropyridin-3-amine.

Furthermore, one-pot methodologies have been developed for the synthesis of imidazopyridines starting from 2-nitro-3-aminopyridine. These methods utilize a reductive catalyst, such as stannous chloride (SnCl₂), in the presence of a ketone or aldehyde. nih.gov The reaction proceeds through the presumed formylation of the amino nitrogen, reduction of the nitro group, and subsequent intramolecular cyclization to furnish the imidazopyridine scaffold. nih.gov

While direct synthesis of indoles from 5-Methoxy-2-nitropyridin-3-amine is less commonly documented, related nitropyridine structures have been shown to undergo rearrangement to form indole (B1671886) derivatives. For instance, the base-induced rearrangement of certain 2-(5-nitropyrid-2-yl)-substituted isoxazolones can yield 2-pyridylaminoindoles. mdpi.comnih.gov One notable example is the formation of ethyl 5-methoxy-2-(5-nitropyrid-2-ylamino)indole-3-carboxylate from a 4-methoxyphenyl-substituted isoxazolone, demonstrating that the nitropyridine fragment can be incorporated into an indole structure, with the methoxy group being retained on the newly formed indole ring. mdpi.com The synthesis of indoles often involves the reductive cyclization of nitro compounds, a strategy that could potentially be adapted for derivatives of 5-Methoxy-2-nitropyridin-3-amine. beilstein-journals.orgnih.gov

Table 1: Synthetic Pathways to Fused Heterocycles from Nitropyridine Amines This table is interactive. You can sort and filter the data.

| Starting Material Class | Key Transformation | Reagents for Cyclization | Fused System | Reference(s) |

|---|---|---|---|---|

| 2-Nitro-3-aminopyridines | Reduction of nitro group to amine | Carbon Disulfide (CS₂) | Imidazo[4,5-b]pyridine | nih.gov |

| 2-Nitro-3-aminopyridines | Reduction of nitro group to amine | Aldehydes / Ketones | Imidazo[4,5-b]pyridine | nih.govresearchgate.net |

| Nitropyridine-isoxazolones | Base-induced rearrangement | Triethylamine (B128534) | Imidazo[1,2-a]pyridine | mdpi.comnih.gov |

| Nitropyridine-isoxazolones | Base-induced rearrangement | Triethylamine | Indole | mdpi.comnih.gov |

Reactions with Carbonyl Compounds and Other Nucleophiles

The 3-amino group of 5-Methoxy-2-nitropyridin-3-amine is a primary aromatic amine and exhibits characteristic reactivity towards carbonyl compounds. It readily reacts with aldehydes and ketones in an acid-catalyzed condensation reaction to form the corresponding imine derivatives, also known as Schiff bases (compounds containing a C=N double bond). libretexts.org This reaction is reversible and involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral aminol intermediate, which then dehydrates to yield the imine. libretexts.orgmnstate.edu The reaction rate is highly dependent on pH, with optimal conditions typically being mildly acidic (around pH 5) to facilitate the dehydration step without fully protonating and deactivating the amine nucleophile. libretexts.org

Beyond the reactivity of its amino group, the pyridine ring of 5-Methoxy-2-nitropyridin-3-amine is susceptible to nucleophilic aromatic substitution (SNAr), although to a lesser extent than analogues with better leaving groups. The strong electron-withdrawing nitro group at the C-2 position activates the ring, particularly at the ortho (C-3) and para (C-6) positions, for attack by nucleophiles. While the methoxy group at C-5 is generally a poor leaving group, analogous systems demonstrate the principle of this reactivity. For example, in 2-substituted-5-nitropyridines, a good leaving group at the C-2 position, such as a sulfonate or a halogen, is readily displaced by a variety of nucleophiles including alkoxides and amines. researchgate.netresearchgate.net This highlights the electronic activation provided by the nitro group, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr mechanism.

Acid-Base Chemistry and Protonation Behavior

The acid-base properties of 5-Methoxy-2-nitropyridin-3-amine are dictated by the two nitrogen atoms: the sp²-hybridized nitrogen of the pyridine ring and the exocyclic primary amino group. The basicity of both sites is significantly influenced by the electronic effects of the substituents on the ring. masterorganicchemistry.comlibretexts.org

In general, amines are basic due to the lone pair of electrons on the nitrogen atom. libretexts.org However, in arylamines, this lone pair can be delocalized into the aromatic π-system, which reduces its availability for protonation and thus lowers the basicity compared to alkylamines. libretexts.org This effect is present for the 3-amino group in the title compound.

The basicity is further modulated by the substituents:

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the 2-nitro substituent strongly deactivates the ring through both inductive and resonance effects. This significantly reduces the electron density on both the ring nitrogen and the adjacent 3-amino group, leading to a substantial decrease in basicity. masterorganicchemistry.comlibretexts.org

Amino Group (-NH₂): This is also an electron-donating group that increases the ring's electron density.

The primary site of protonation in aminopyridines is typically the endocyclic (ring) nitrogen atom. irb.hr For 5-Methoxy-2-nitropyridin-3-amine, the basicity will be a balance of these competing electronic effects. While no experimental pKa value for this specific compound is readily available, data for closely related analogues provide a strong basis for estimation. The pKa of the conjugate acid of 2-amino-5-nitropyridine (B18323) is reported to be 2.82. smu.edu Given that the 5-methoxy group is electron-donating, it is expected to slightly increase the basicity relative to this analogue. Therefore, the pKa of protonated 5-Methoxy-2-nitropyridin-3-amine is anticipated to be slightly higher than 2.82. This low pKa value reflects the powerful deactivating effect of the nitro group, making the compound a very weak base.

Table 2: pKa Values of Pyridine and Related Aminopyridine Derivatives This table is interactive. You can sort and filter the data.

| Compound | pKa of Conjugate Acid | Substituent Effects | Reference(s) |

|---|---|---|---|

| Pyridine | 5.25 | Baseline | pressbooks.pub |

| Aniline | 4.63 | Arylamine, less basic than alkylamines | libretexts.orgpressbooks.pub |

| 2-Chloropyridine | 0.49 | Inductive withdrawal by -Cl | masterorganicchemistry.com |

| 2-Amino-5-nitropyridine | 2.82 | Strong deactivation by -NO₂ | smu.edu |

| Imidazole | 6.95 | Aromatic, but one N is pyridine-like | libretexts.orgpressbooks.pub |

Mechanistic Investigations of 5 Methoxy 2 Nitropyridin 3 Amine Reactions

Reaction Mechanism Elucidation for Key Transformations

The primary reaction pathways for this compound involve the substitution of groups on the pyridine (B92270) ring, which are facilitated by the activating effect of the nitro group.

Nucleophilic aromatic substitution (SNAr) is a principal reaction mechanism for electron-deficient aromatic rings, such as nitropyridines. juniperpublishers.comrsc.org The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.publibretexts.org In the context of a substituted nitropyridine, a nucleophile attacks an electron-deficient carbon atom, leading to the formation of a resonance-stabilized anionic intermediate. libretexts.org The presence of one or more strong electron-withdrawing groups, such as a nitro group, is crucial for stabilizing this intermediate and allowing the reaction to proceed. pressbooks.publibretexts.org

For a molecule like 5-Methoxy-2-nitropyridin-3-amine, nucleophilic attack is directed to the carbon atoms activated by the C2-nitro group. The first step, which is typically rate-determining, involves the addition of the nucleophile to form a high-energy carbanionic intermediate. pressbooks.pubresearchgate.net In the second, faster step, a leaving group is expelled, and the aromaticity of the pyridine ring is restored. pressbooks.pub Kinetic studies on related isomers, such as 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726), reacting with secondary amines confirm that these reactions proceed through an SNAr mechanism where the initial nucleophilic attack is the rate-limiting step. researchgate.net

The key intermediate in SNAr reactions is a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgwikipedia.org This complex is formed when the nucleophile adds to the aromatic ring. libretexts.org The negative charge of the Meisenheimer complex is delocalized across the ring and, most importantly, onto the oxygen atoms of the electron-withdrawing nitro group. libretexts.orgwikipedia.org This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation. libretexts.org

When the attacking nucleophile is a primary or secondary amine, the initial addition can result in a zwitterionic intermediate. psu.edu This species can then be deprotonated by a base to form a more stable anionic σ-adduct, which is a type of Meisenheimer complex. psu.edu Studies on the reaction of 2-phenoxy-3,5-dinitropyridine with aliphatic amines have shown the rapid reversible formation of anionic σ-adducts, with evidence suggesting that the proton transfer from the initial zwitterion can be the rate-limiting step under certain conditions. psu.edu In some cases, the rearrangement of N-substituted isoxazolones derived from nitropyridines is also proposed to proceed through a zwitterionic intermediate. mdpi.com

Under certain reaction conditions, nitropyridine derivatives can undergo rearrangement reactions involving the migration of the nitro group. While not widely reported, this phenomenon has been observed in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, which yielded an unexpected product where the nitro group had migrated from the C4 to the C3 position. clockss.orgresearchgate.net The mechanism of this specific migration is complex and depends on the solvent and base used, proceeding through an anionic intermediate. researchgate.net

A different, well-defined mechanism for nitro group migration is the juniperpublishers.comntnu.no sigmatropic shift. This type of rearrangement has been identified in the synthesis of 3-nitropyridines where a nitro group migrates from the pyridine nitrogen of an N-nitro-dihydropyridine intermediate to the C3 position of the ring. ntnu.no Although the starting material differs from 5-Methoxy-2-nitropyridin-3-amine, this illustrates a potential pathway for intramolecular nitro group rearrangement. ntnu.no

A distinct pathway for the functionalization of nitroarenes is the Oxidative Nucleophilic Substitution of Hydrogen (ONSH). juniperpublishers.com In this reaction, a nucleophile adds to a carbon atom bearing a hydrogen atom, rather than a leaving group, to form a σH-adduct. rsc.org This intermediate is then oxidized by an external agent to eliminate a hydride ion (in practice, this occurs via a proton and two electrons), leading to the substituted aromatic product. juniperpublishers.comrsc.org

This method is highly relevant for nitropyridines. For instance, the amination of 3-nitropyridine (B142982) can be achieved with high selectivity for the 2-amino-5-nitropyridine (B18323) product using potassium permanganate (B83412) as the oxidant. ntnu.no The regioselectivity of ONSH reactions on methoxynitropyridines is governed by the electronic interplay between the methoxy (B1213986) and nitro groups. rsc.org This pathway allows for direct C-H bond functionalization, providing an alternative to traditional SNAr reactions that require a pre-installed leaving group. researchgate.net

Kinetic and Thermodynamic Analyses of Reaction Pathways

Kinetic and thermodynamic studies of SNAr reactions involving nitropyridine derivatives provide critical insights into reaction mechanisms and pathway viability. For example, kinetic analyses of the reactions between 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with various secondary amines in aqueous solution yielded linear Brønsted-type plots. researchgate.net The obtained βnuc values of 0.52 and 0.55, respectively, are indicative of a mechanism where the bond formation between the nucleophile and the pyridine ring in the first step is rate-determining. researchgate.net

| Pyridine Derivative | βnuc Value | Proposed Rate-Determining Step |

|---|---|---|

| 2-Methoxy-3-nitropyridine | 0.52 | Nucleophilic Attack |

| 2-Methoxy-5-nitropyridine | 0.55 | Nucleophilic Attack |

Thermodynamic studies often focus on the relative stability of intermediates. In the reactions of 2-alkoxy-3,5-dinitropyridines, nucleophilic attack can occur at different positions on the ring. It has been observed that kinetically favored attack at one position can be followed by isomerization to a thermodynamically more stable adduct at another position. psu.edu For example, studies on related trinitrobenzene derivatives show that σ-adducts formed at a position between two nitro groups are often less stable than those formed at a position flanked by a nitro group and an alkoxy group, a preference attributed to steric and electronic factors. psu.edu

Influence of Substituents on Reaction Regioselectivity and Stereoselectivity

The regioselectivity of nucleophilic substitution on the pyridine ring is profoundly influenced by the electronic and steric properties of the existing substituents. In 5-Methoxy-2-nitropyridin-3-amine, the C2-nitro group is the strongest activating group and powerfully directs incoming nucleophiles to the ortho (C3) and para (C6) positions. However, the C3 position is already substituted. Therefore, nucleophilic attack would be primarily directed towards the C4 and C6 positions.

Studies on 3-substituted-2,6-dichloropyridines have demonstrated that the steric bulk of the C3 substituent plays a critical role in directing regioselectivity. gu.seresearchgate.net A statistically significant correlation was found between regioselectivity and the Verloop steric parameter B1, indicating that sterically demanding substituents at the C3 position direct the incoming nucleophile to the more accessible C6 position. researchgate.net Given the presence of the 3-amino group in 5-Methoxy-2-nitropyridin-3-amine, steric hindrance would likely favor nucleophilic attack at C6 over C4.

The electronic nature of substituents on the nucleophile itself can also impact the reaction pathway. In a study of isoxazolone rearrangements, a derivative with an electron-donating 4-methoxyphenyl (B3050149) group reacted differently and gave a different product ratio compared to derivatives with less donating groups, highlighting an electronic influence on the mode of cyclization. mdpi.com

| System | Substituent(s) | Observation | Reference |

|---|---|---|---|

| 3-Substituted-2,6-dichloropyridines | Bulky C3-substituents | Directs nucleophilic attack to the C6 position. | researchgate.net |

| ONSH of 2-methoxy-5-nitropyridine | C2-methoxy, C5-nitro | Orientation of attack is governed by conjugation of the methoxy and nitro groups. | rsc.org |

| Rearrangement of N-substituted isoxazolones | Electron-donating group on nucleophilic moiety | Alters the ratio of cyclized products formed. | mdpi.com |

Solvent Effects on Reaction Rates and Outcomes

In the broader context of related nitropyridine compounds, solvent polarity is known to play a critical role in the kinetics and product distribution of nucleophilic aromatic substitution (SNAr) reactions. For instance, studies on similar substrates have shown that polar aprotic solvents can significantly influence reaction pathways, including accelerating substitution reactions and, in some cases, promoting molecular rearrangements such as nitro-group migration. The reaction of 3-bromo-4-nitropyridine with amines, for example, has been observed to undergo nitro-group migration in polar aprotic solvents.

Similarly, research on the amination of nitropyridones has indicated that the choice of solvent is crucial, with reactions proceeding in acetonitrile (B52724) but not in less polar solvents like tetrahydrofuran (B95107) (THF), dichloromethane, or acetone. Furthermore, studies on the aminolysis of esters have highlighted the rate enhancements observed when transitioning from aqueous solutions to polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). In reactions of halogeno-derivatives of nitropyridines with ammonia (B1221849), increased solvent polarity has been found to accelerate substitution processes.

These examples from related compounds underscore the importance of the solvent environment in dictating the course of reactions involving the nitropyridine scaffold. However, without specific experimental data for 5-methoxy-2-nitropyridin-3-amine, any discussion on solvent effects remains speculative. Detailed research, including the generation of kinetic data across a range of solvents with varying polarities and hydrogen-bonding capabilities, would be necessary to elucidate the precise impact of the solvent on the reaction rates and outcomes for this specific compound. Such studies would likely involve monitoring reaction progress using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) to determine rate constants and product yields.

The following table illustrates the type of data that would be required from such experimental investigations to thoroughly understand the solvent effects on a hypothetical reaction of 5-methoxy-2-nitropyridin-3-amine.

Hypothetical Reaction: Amination of 5-Methoxy-2-nitropyridin-3-amine

The data presented in this table is for illustrative purposes only and is not based on experimental results.

| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Product Yield (%) |

| Acetonitrile | 37.5 | Data not available | Data not available |

| Dimethylformamide (DMF) | 36.7 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | Data not available |

| Ethanol (B145695) | 24.5 | Data not available | Data not available |

| Tetrahydrofuran (THF) | 7.6 | Data not available | Data not available |

| Dichloromethane | 8.9 | Data not available | Data not available |

Further empirical research is required to populate such a table with scientifically accurate data for the reactions of 5-methoxy-2-nitropyridin-3-amine.

Spectroscopic and Advanced Analytical Techniques for Characterization of 5 Methoxy 2 Nitropyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-Methoxy-2-nitropyridin-3-amine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C).

¹H NMR Spectral Analysis and Proton Chemical Shifts

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In derivatives of 5-Methoxy-2-nitropyridin-3-amine, the chemical shifts of the protons are influenced by the electronic effects of the methoxy (B1213986), nitro, and amino groups, as well as any other substituents on the pyridine (B92270) ring.

For instance, in a related compound, 2-methoxy-5-nitropyridine (B154726), the proton chemical shifts are observed at δ 9.077 (d), 8.341 (dd), and 6.829 (d) ppm in CDCl₃, with coupling constants J = 2.8 Hz, 9.1 Hz, and 0.6 Hz, respectively. The methoxy protons appear as a singlet at δ 4.055 ppm. chemicalbook.com The electron-withdrawing nitro group deshields the adjacent protons, causing them to resonate at a lower field (higher ppm values). In derivatives, the chemical shift of the methoxy group protons typically appears in the range of δ 3.8–4.0 ppm. For example, in a Schiff base ligand derived from 5-nitropyridine-2-amine, the methoxy proton peak is found at δ 3.99 ppm. nih.gov

The specific chemical shifts and coupling patterns in the ¹H NMR spectrum provide a fingerprint for the molecule, allowing for the confirmation of the substitution pattern on the pyridine ring.

Interactive Data Table: ¹H NMR Chemical Shifts for 2-Methoxy-5-nitropyridine

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-6 | 9.077 | d | J(A,B)=2.8 |

| H-4 | 8.341 | dd | J(A,C)=0.6, J(B,C)=9.1 |

| H-3 | 6.829 | d | |

| -OCH₃ | 4.055 | s |

Data obtained in CDCl₃. chemicalbook.com

¹³C NMR Spectral Analysis and Carbon Chemical Shifts

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in 5-Methoxy-2-nitropyridin-3-amine and its derivatives are sensitive to the electronic environment.

In a Schiff base ligand containing a 5-nitropyridine moiety, the carbon of the methoxy group (-OCH₃) was observed at δ = 57.1 ppm. nih.gov The aromatic ring carbons resonate in the region between δ = 113.4 and 155.1 ppm. nih.gov The presence of the nitro group generally causes a downfield shift for the carbon atom to which it is attached. The interpretation of ¹³C NMR chemical shifts can be a reliable indicator of the substitution pattern in aromatic rings. researchgate.net

Advanced NMR Techniques (e.g., 2D NMR, NOESY, COSY, HSQC, HMBC)

For more complex derivatives of 5-Methoxy-2-nitropyridin-3-amine, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are invaluable. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure, especially for identifying quaternary carbons and linking different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and conformation. For instance, NOESY experiments have been used to determine the tautomeric form of related heterocyclic compounds. ntnu.no

The application of these advanced NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of 5-Methoxy-2-nitropyridin-3-amine derivatives.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their characteristic vibrational modes. researchgate.net

For derivatives of 5-Methoxy-2-nitropyridin-3-amine, key vibrational bands include:

N-H stretching: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. nih.gov

C-H stretching: Aromatic C-H stretching vibrations are generally observed in the 3000-3100 cm⁻¹ range. nih.gov

NO₂ stretching: The nitro group exhibits strong characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretch (νₐₛ) appears around 1520 cm⁻¹, while the symmetric stretch (νₛ) is found near 1350 cm⁻¹. scielo.br

C-O stretching: The C-O stretching vibration of the methoxy group is typically observed around 1250 cm⁻¹.

Pyridine ring vibrations: The pyridine ring itself has a series of characteristic stretching and bending vibrations. For example, C=N stretching vibrations can be observed in the range of 1030-1590 cm⁻¹. nih.gov

In a study of a Schiff base ligand derived from 5-nitropyridine-2-amine, the formation of the ligand was confirmed by the presence of a –CH=N– (imine) stretching vibration in the FT-IR spectrum. nih.gov Similarly, for 2-amino-3-methyl-5-nitropyridine, the computed vibrational frequencies were compared with experimental FT-IR and FT-Raman spectra to assign the fundamental modes. semanticscholar.org

Interactive Data Table: Characteristic IR and Raman Bands for Nitropyridine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amino (NH₂) | N-H Stretch | 3300 - 3500 | nih.gov |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | nih.gov |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 | |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | scielo.br |

| Methoxy (C-O) | C-O Stretch | ~1250 | |

| Pyridine Ring | C=N Stretch | 1030 - 1590 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

For 5-Methoxy-2-nitropyridin-3-amine and its derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions. The presence of the chromophoric nitro group and the pyridine ring, along with the auxochromic amino and methoxy groups, influences the position and intensity of these absorption bands. researchgate.net

In a study of 2-amino-3-nitropyridine (B1266227), the experimental UV-Vis spectrum was compared with theoretical calculations to understand the electronic transitions. researchgate.net The intramolecular charge transfer interactions, which can be significant in such push-pull systems (with electron-donating amino/methoxy groups and electron-withdrawing nitro group), can be investigated using UV-Vis spectroscopy in conjunction with computational methods. semanticscholar.org

Mass Spectrometry (MS) Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. researchgate.net

For 5-Methoxy-2-nitropyridin-3-amine, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern provides valuable clues about the structure. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ and NO. researchgate.net For amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a characteristic fragmentation. miamioh.edu

In related nitropyridine derivatives, mass spectrometry has been used to confirm the formation of the desired products. nih.gov For instance, the mass spectrum of a Schiff base ligand derived from 5-nitropyridine-2-amine was recorded to evaluate its formation. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. mdpi.com The study of fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), can help to confirm the structure of the molecule and differentiate it from isomers. researchgate.net

X-ray Diffraction Crystallography for Solid-State Structure Determination

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. In derivatives of nitropyridines, hydrogen bonding is a prominent feature. For instance, intramolecular hydrogen bonds can form between a nitro group and an adjacent amine group on the pyridine ring. mdpi.com Intermolecular hydrogen bonds, such as N-H···O and C-H···O interactions, also play a significant role in stabilizing the crystal lattice. researchgate.net

Table 1: Intermolecular Interactions in Nitropyridine Derivatives

| Interaction Type | Description | Potential Impact on Crystal Structure |

| Hydrogen Bonding | Formation of bonds between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Dictates the primary packing motif and stabilizes the crystal lattice. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Contributes to the cohesive energy and influences the electronic properties. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Affects the overall density and packing efficiency of the crystal. |

This table provides a generalized overview of potential interactions based on studies of related compounds.

X-ray diffraction data allows for a detailed conformational analysis of the molecule as it exists in the crystal. This includes the determination of dihedral angles, which describe the rotation around single bonds. For example, the planarity between a nitro group and the pyridine ring is a key conformational parameter, with a small deviation indicating significant electronic conjugation. In some cases, multiple rotamers, or conformational isomers, of a molecule can be observed within the same crystal structure. mdpi.com The conformation adopted in the solid state is influenced by the balance of intramolecular steric effects and intermolecular packing forces.

Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This method is crucial for evaluating the thermal stability of compounds like 5-Methoxy-2-nitropyridin-3-amine and its derivatives. The TGA curve provides information about decomposition temperatures and the presence of residual solvents or water. For related compounds, TGA has been used to determine the temperature ranges of thermal degradation. nih.govresearchgate.net For instance, the initial mass loss observed at lower temperatures (e.g., 50–100 °C) can often be attributed to the loss of solvent molecules. nih.gov The main decomposition of the compound occurs at higher temperatures and can proceed in single or multiple steps. nih.gov The temperature at which significant mass loss begins is an indicator of the compound's thermal stability. For some derivatives, TGA can be complemented by Differential Scanning Calorimetry (DSC) to further characterize thermal events like melting points.

Table 2: Illustrative TGA Data for Related Compounds

| Compound Type | Initial Decomposition Temp. (°C) | Main Decomposition Range (°C) | Mass Loss (%) | Reference |

| S-Triazine Bishydrazino Polymer | 50-100 (solvent loss) | 320-460 | 57.88 | nih.gov |

| S-Triazine Bishydrazido Polymer | 280-335 | 335-440 | 29 | nih.gov |

This data is for related nitrogen-containing heterocyclic compounds and serves to illustrate the type of information obtained from TGA.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, TLC, Column Chromatography)

Chromatographic techniques are fundamental for the purification and purity assessment of 5-Methoxy-2-nitropyridin-3-amine and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. nih.govrsc.org It involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a suitable mobile phase. The separation is visualized under UV light or with a staining agent. rsc.org

Column Chromatography: For the purification of larger quantities of material, column chromatography is employed. nih.gov The crude product is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent or solvent mixture (the mobile phase) is passed through the column to elute the components at different rates. rsc.org The selection of the eluent system is critical for achieving good separation. For example, mixtures of ethyl acetate (B1210297) and petroleum ether are commonly used. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purity determination of synthesized compounds, often providing quantitative results. tricliniclabs.com Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water with an acid modifier), is a common mode for analyzing polar organic molecules. rsc.orgptfarm.pl The purity is typically determined by the area percentage of the main peak in the chromatogram. For many pharmaceutical applications, a purity of >95% is required. rsc.org HPLC methods can be developed to separate the main compound from its impurities and degradation products. ptfarm.pl

Table 3: Chromatographic Methods and Their Applications

| Technique | Stationary Phase Example | Mobile Phase Example | Primary Application |

| TLC | Silica gel 60 F254 | Ethyl acetate/Petroleum ether | Reaction monitoring, preliminary purity check |

| Column Chromatography | Silica gel (230-400 mesh) | Ethyl acetate/Petroleum ether | Preparative purification of reaction products |

| HPLC | C18 (octadecylsilane) | Acetonitrile/Water with acid (e.g., formic or phosphoric acid) | Quantitative purity analysis, separation of impurities |

This table summarizes common chromatographic techniques and their uses in the context of synthesizing and analyzing organic compounds like 5-Methoxy-2-nitropyridin-3-amine derivatives.

Computational and Theoretical Chemistry Studies of 5 Methoxy 2 Nitropyridin 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. science.org.ge It is particularly effective for predicting the properties of molecules like 5-Methoxy-2-nitropyridin-3-amine.

Geometry Optimization and Molecular Structure Prediction

A fundamental application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms, which corresponds to the minimum energy structure on the potential energy surface. For 5-Methoxy-2-nitropyridin-3-amine, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Theoretical calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to determine these parameters. researchgate.netresearchgate.net For instance, in a related molecule, 2-amino-3-nitropyridine (B1266227), the optimized bond lengths and angles calculated by DFT showed good agreement with experimental X-ray diffraction data. researchgate.net Similar accuracy is expected for 5-Methoxy-2-nitropyridin-3-amine, providing a reliable model of its structure. The predicted planarity of the pyridine (B92270) ring and the orientations of the methoxy (B1213986), nitro, and amine substituents are key outcomes of this analysis.

Below is an illustrative table of predicted geometrical parameters for a nitropyridine system, showcasing the type of data obtained from DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C-N (ring) | ~1.34 |

| C-C (ring) | ~1.39 | |

| C-N (amine) | ~1.37 | |

| C-N (nitro) | ~1.46 | |

| N-O (nitro) | ~1.23 | |

| C-O (methoxy) | ~1.36 | |

| O-C (methyl) | ~1.43 | |

| Bond Angle (°) | C-N-C (ring) | ~117 |

| N-C-C (ring) | ~123 | |

| C-C-NH2 | ~121 | |

| C-C-NO2 | ~118 | |

| O-N-O (nitro) | ~124 | |

| C-O-C (methoxy) | ~118 |

Note: These are representative values and the actual calculated values for 5-Methoxy-2-nitropyridin-3-amine may vary.

Vibrational Frequency Analysis and Spectral Simulation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on its vibrational modes. nih.gov DFT calculations are instrumental in assigning the experimentally observed frequencies to specific molecular motions. By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be simulated. researchgate.net

For substituted pyridines, characteristic vibrational modes include:

C-H stretching of the aromatic ring, typically in the 3100-3000 cm⁻¹ region. tandfonline.com

N-H stretching of the amine group, usually found between 3500 and 3300 cm⁻¹. nih.gov

Asymmetric and symmetric stretching of the NO₂ group , which are strong indicators of the nitro functional group.

C-O-C stretching of the methoxy group. tandfonline.com

Ring stretching and deformation modes of the pyridine core.

Comparing the computed spectrum with experimental data allows for a detailed and accurate assignment of the vibrational bands. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals, Charge Distribution)